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The table below summarizes the key pharmacokinetic parameters of cefetamet in healthy individuals and the

changes in renal impairment.

Parameter
Healthy Subjects
(Normal Renal
Function)

Patients with Severe Renal
Impairment (CLcr <10
mL/min)

Primary
Source /
Context

Total Body Clearance
(CLs)

136 - 177 mL/min [1] [2] 8.4 mL/min (0.14 mL/min/kg)
[1]

[1] [2]

Renal Clearance
(CLR)

119 - 142 mL/min [1] [2] 2.4 mL/min (0.04 mL/min/kg)
[1]

[1] [2]

Non-Renal Clearance
(CLNR)

17 mL/min [2] Not significantly altered [1] [1] [2]

Elimination Half-Life
(t₁/₂β)

2.0 - 2.5 hours [1] [3] [2] 29.1 hours [1] [1]

Volume of
Distribution (Vss)

0.29 L/kg [1] [3] [2] Not significantly altered [1] [1]

Fraction Excreted
Unchanged in Urine

88% - 94% [3] [2] Significantly decreased [1] [1] [3]
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The following diagram illustrates the journey of cefetamet pivoxil through the body and its primary

elimination pathway.
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(Vd ≈ 0.29 L/kg)

  Distribution

Renal Elimination

  Clearance
  Primarily via Glomerular Filtration Elimination in Urine

(88-94% unchanged)

Click to download full resolution via product page

Key Experimental Methodologies

The data on cefetamet's renal elimination come from well-controlled clinical studies. Key methodological

details are below.

Study Design and Population

Typical Design: Open-label or double-blind, single-dose or multiple-dose studies in healthy
volunteers and patients with varying degrees of renal function [1] [4].

Renal Impairment Classification: Patients are grouped based on creatinine clearance (CLcr),
measured or estimated via the Cockcroft-Gault method. Groups typically include normal function

(CLcr >80 mL/min), mild (40-80 mL/min), moderate (10-39 mL/min), and severe impairment (CLcr
<10 mL/min) [1].

Dosing and Sample Collection

Dosing: Intravenous cefetamet (e.g., 515 mg infusion) to determine absolute parameters, and oral
cefetamet pivoxil (e.g., 500-1000 mg) to study the prodrug's behavior [1] [3].

Sample Collection: Serial blood samples and cumulative urine collections over 24-48 hours. In
severe renal impairment, collection periods are extended due to the prolonged half-life [1].

Bioanalytical Methods
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High-Performance Liquid Chromatography (HPLC): A primary method for determining cefetamet

concentrations in plasma, serum, and urine [5].
Microbiological Bioassay: Used in some studies to measure antimicrobial activity in serum and

urine [4].

Pharmacokinetic and Statistical Analysis

Non-Compartmental Analysis is standard. Creatinine clearance is used to assess correlation with
cefetamet's total, renal, and nonrenal clearances [1].

Statistical tests (e.g., ANOVA) compare parameters across renal function groups [1] [4].

Clinical Implications for Dosing

The strong dependence of cefetamet clearance on renal function necessitates dosage adjustments to avoid

drug accumulation and toxicity [1] [6].

Renal Function (Creatinine
Clearance)

Recommended Dosage Regimen

Normal (CLcr ≥80
mL/min/1.73m²)

Standard dose (e.g., 500 mg) every 12 hours [6].

Mild Impairment (CLcr 40-80
mL/min/1.73m²)

One-half the standard dose every 12 hours [1].

Moderate Impairment (CLcr 10-
39 mL/min/1.73m²)

One-quarter the standard daily dose, given once or twice daily [1].

Severe Impairment (CLcr <10
mL/min/1.73m²)

One-quarter the standard daily dose. A normal standard dose is

recommended as a loading dose on the first day of treatment [1].
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renal-elimination-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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